N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as QTT, is a small molecule compound with potential therapeutic applications in various fields of research. QTT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide also inhibits the NF-κB pathway, which is involved in inflammation. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its small molecular weight, high solubility, and low toxicity. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is also stable under physiological conditions and can easily penetrate cell membranes. However, one limitation of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its low bioavailability, which can limit its therapeutic efficacy in vivo.
Future Directions
For research on N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide include the development of more potent analogs with higher bioavailability and therapeutic efficacy. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in vivo, as well as its potential for combination therapy with other drugs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Synthesis Methods
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the reaction of 8-chloroquinoline with 3-tetrahydrothiophenol in the presence of a base, followed by reaction with nicotinic acid and coupling with 2-chloro-N-(tert-butoxycarbonyl)acetamide. The final product is obtained after deprotection of the tert-butoxycarbonyl group.
Scientific Research Applications
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-inflammatory properties and can reduce inflammation in models of inflammatory diseases.
properties
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.